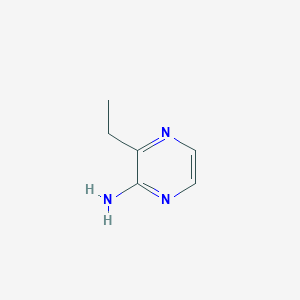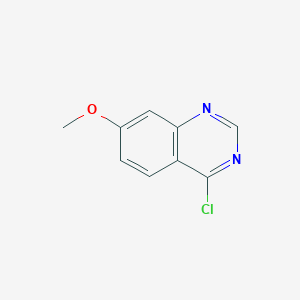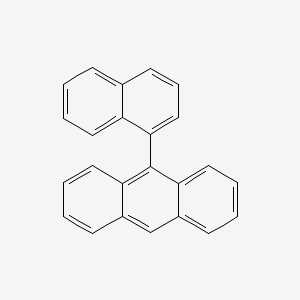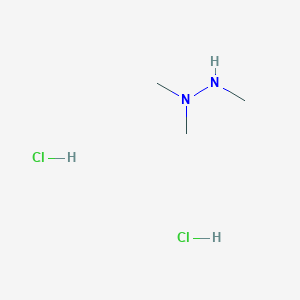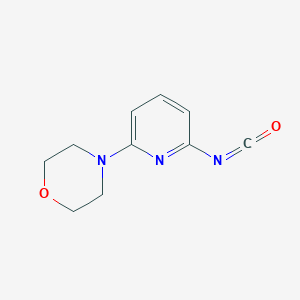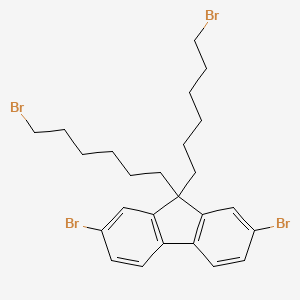
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
Overview
Description
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (DBBF) is an organic compound that has recently gained attention due to its potential applications in the fields of synthetic chemistry, material science, and biomedical research. This compound has been synthesized using a variety of methods, including the reaction of bromine with a brominated fluorene derivative. It has also been used in the synthesis of various other compounds. In addition, DBBF has been investigated for its potential to act as a therapeutic agent, and studies have demonstrated its ability to inhibit the growth of certain types of cancer cells.
Scientific Research Applications
Cationic Conjugated Polymers for Label-Free DNA Microarrays
- Application: Synthesis of water-soluble cationic conjugated polymers for use in label-free DNA microarrays. The process involved the synthesis of poly[9,9′-bis(6″-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT) starting from 2,7-dibromo-9,9-bis(6′-bromohexyl)fluorene. This polymer was designed for efficient emission in the solid state and compatibility with commercial microarray readers (Liu & Bazan, 2006).
Amino-Functional Blue Light-Emitting Copolymers
- Application: Synthesis of side-chain functionalized copolymers for blue light emission. These copolymers were synthesized using 2,7-dibromo-9,9-bis(6-bromohexyl)-9H-fluorene and displayed remarkable quantum yields, highlighting their potential in optoelectronics (Kanelidis et al., 2010).
Characterization and Manipulation of Violet-Blue Poly-Fluorene Backbones
- Application: Studies on the conditions of Suzuki condensation and polymer modification of polymers containing benzene and fluorene units. A new polymer was synthesized using 2,7-dibromo-9,9-bis(6‘-substituted-hexyl)fluorene, showing potential for diverse optical applications (Mallavia et al., 2005).
Fluorescent Nanoparticles for Organic Molecule Sensing and Cell Labeling
- Application: Creating fluorescent nanoparticles from self-assembly of β-cyclodextrin-functionalized fluorene copolymers, which involved the use of 2,7-dibromo-9,9-bis(6′-bromohexyl)fluorene. These nanoparticles were used for sensing organic molecules and labeling cells, indicating applications in biomedical research (Xu et al., 2012).
Highly Conductive Hydroxide Exchange Membranes
- Application: Development of anion exchange membranes (AEMs) with high alkaline stability and hydroxide conductivity. This research utilized 2,7-dibromo-9,9-bis(6-bromohexyl)-fluorene to create poly(fluorene alkylene)s functionalized with quaternary piperidinium cations, demonstrating potential in energy applications (Allushi et al., 2021).
Synthesis of Fluorene Compound with Anti-Cancer Properties
- Application: Synthesis of a fluorene derivative with potential
Electroluminescence in White-Light-Emitting Diodes
- Application: Development of new polyfluorene copolymers for use in white-light-emitting diodes (LEDs). This study utilized 2,7-dibromo-9,9-bis(4-octyloxy-phenyl) fluorene to create polymers with blue and orange emissions, demonstrating their utility in lighting and display technologies (Park et al., 2008).
Organic Light-Emitting Diodes (OLEDs) Applications
- Application: The design and synthesis of fluorene-based polymers and oligomers for use in OLEDs. This research investigated monodisperse oligo(9,9-bis-n-hexylfluorene-2,7-diyl)s prepared from 2,7-dibromo-9,9-bis-n-hexylfluorene, showing potential for advanced electronic and optoelectronic applications (Lee & Tsutsui, 2000).
properties
IUPAC Name |
2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Br4/c26-15-7-3-1-5-13-25(14-6-2-4-8-16-27)23-17-19(28)9-11-21(23)22-12-10-20(29)18-24(22)25/h9-12,17-18H,1-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAUBALNSWGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCBr)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619112 | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
570414-33-4 | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

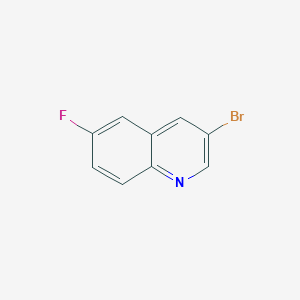

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
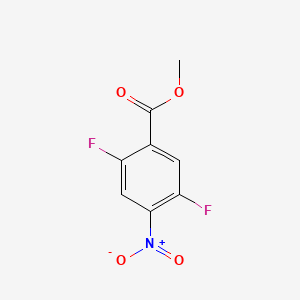
![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)
